2,4,5-Trihydroxybenzoic acid

Übersicht

Beschreibung

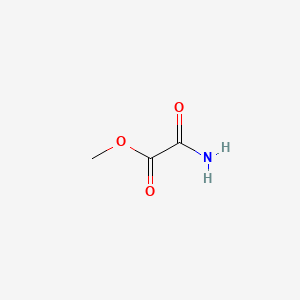

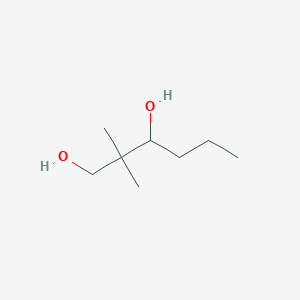

2,4,5-Trihydroxybenzoic acid, also known as Gallic acid, is a natural product found in Ficus glumosa . It has a molecular formula of C7H6O5 and a molecular weight of 170.12 g/mol .

Synthesis Analysis

While specific synthesis methods for 2,4,5-Trihydroxybenzoic acid were not found in the search results, it’s worth noting that similar compounds can be synthesized from various methods .Molecular Structure Analysis

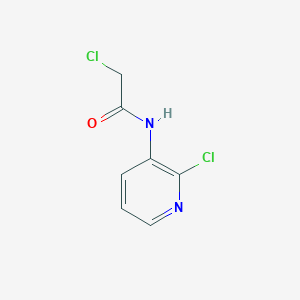

The IUPAC name for 2,4,5-Trihydroxybenzoic acid is 2,4,5-trihydroxybenzoic acid . The InChI is InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) . The Canonical SMILES is C1=C(C(=CC(=C1O)O)O)C(=O)O .Chemical Reactions Analysis

While specific chemical reactions involving 2,4,5-Trihydroxybenzoic acid were not found in the search results, it’s worth noting that similar compounds can participate in various chemical reactions .Physical And Chemical Properties Analysis

2,4,5-Trihydroxybenzoic acid has a molecular weight of 170.12 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are 170.02152329 g/mol . The Topological Polar Surface Area is 98 Ų . The Heavy Atom Count is 12 .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

In the field of analytical chemistry, 2,4,5-Trihydroxybenzoic acid is used as a standard to determine phenol content in various analytes . This application is crucial for the accurate and reliable quantification of phenols, which are important compounds in a variety of chemical and biological processes.

Synthesis of Psychedelic Alkaloid Mescaline

2,4,5-Trihydroxybenzoic acid acts as a starting material for the preparation of the psychedelic alkaloid mescaline . Mescaline is a naturally occurring psychedelic alkaloid of the phenethylamine class, known for its hallucinogenic effects.

Production of Polyesters

This compound is used to produce polyesters based on phloretic acid and gallic acid . Polyesters are widely used in the manufacture of various consumer goods, including clothing, home furnishings, and plastic bottles.

Skin Color Modulation and Photoprotection

A study has shown that 3,4,5-Trihydroxybenzoic acid glucoside, a derivative of 2,4,5-Trihydroxybenzoic acid, can act as a global skin color modulator and photoprotectant . It was found to control skin tone via the inhibition of melanin synthesis and the modulation of skin brightness, yellowness, and redness .

Determination of Vanadium in Natural and Sea Waters

Although this application is specifically mentioned for 2,3,4-Trihydroxybenzoic acid, it’s worth noting that trihydroxybenzoic acids can be used as reagents during the catalytic spectrophotometric determination of vanadium in natural and sea waters . This is an important application in environmental monitoring and pollution control.

Pharmaceuticals

Trihydroxybenzoic acids are used in the pharmaceutical industry . Although the specific use of 2,4,5-Trihydroxybenzoic acid is not mentioned, it’s plausible that it could be used in drug synthesis or as a pharmaceutical intermediate given the structural similarity to other trihydroxybenzoic acids.

Wirkmechanismus

Target of Action

2,4,5-Trihydroxybenzoic acid, also known as gallic acid , is a naturally occurring polyphenol compound present in various fruits, vegetables, and herbal medicines . It has been found to have multiple targets, including the gut microbiome and the immune system . It has been shown to enhance gut microbiome activities and modulate immune responses .

Mode of Action

The anti-inflammatory mechanisms of gallic acid mainly involve MAPK and NF-κB signaling pathways . It weakens the inflammatory response by reducing the release of inflammatory cytokines, chemokines, adhesion molecule, and cell infiltration .

Biochemical Pathways

The biosynthesis of gallic acid is important for understanding its mechanism of action. It is formed from 3-dehydroshikimate by the action of the enzyme shikimate dehydrogenase to produce 3,5-didehydroshikimate . This compound then aromatizes to form gallic acid . The shikimate and phenylpropanoid pathways are crucial for the biosynthesis of gallic acid .

Pharmacokinetics

The absorption and elimination of gallic acid after oral administration are fast . Structural optimization or dosage form adjustment of gallic acid is beneficial to increase its bioavailability .

Result of Action

Gallic acid has many biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties . It has been shown to have a protective mechanism against ethanol-induced gastric ulcerogenesis, suggesting that the gastroprotective activity may be related to antioxidant properties, immunomodulatory markers, Hsp70 and Bcl-2-associated X protein, and inhibition of mitochondrial apoptosis .

Action Environment

The action of gallic acid can be influenced by environmental factors. For example, it is recommended to use it only outdoors or in a well-ventilated area . Prolonged or repeated skin contact may cause dermatitis . It is also important to note that gallic acid can cause skin and eye irritation, and may be harmful if absorbed through the skin, swallowed, or inhaled .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDXFYPVHRESMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209865 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trihydroxybenzoic acid | |

CAS RN |

610-90-2 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A1580JUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1606020.png)

![[(2R,3S,5R)-3-acetyloxy-5-[5-methyl-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1606030.png)